Cas no 32450-00-3 ((1S,2S,4aR,4bR,6S,7R,9aR,10S,10aR)-2,6-dihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid)

(1S,2S,4aR,4bR,6S,7R,9aR,10S,10aR)-2,6-dihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid structure
32450-00-3 structure
Productnaam:(1S,2S,4aR,4bR,6S,7R,9aR,10S,10aR)-2,6-dihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
CAS-nummer:32450-00-3
MF:C19H22O6
MW:346.374386310577
CID:1451124

(1S,2S,4aR,4bR,6S,7R,9aR,10S,10aR)-2,6-dihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

    • (1S,2S,4aR,4bR,6S,7R,9aR,10S,10aR)-2,6-dihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
    • 4a,1-(epoxymethano)-7,9a-methanobenz[a]azulene-10-carboxylic acid, 1,2,4b,5,6,7,8,9,10,10a-decahydro-2,6-dihydroxy-1-methyl-8-methylene-13-oxo-, (1S,2S,4aR,4bR,6S,7R,9aR,10S,10aR)-
    • 2β,4aα,6α-Trihydroxy-1β-methyl-8-methylenegibb-3-ene-1α,10β-dicarboxylic acid 1,4a-lactone
    • GA30
    • Inchi: 1S/C19H22O6/c1-8-6-18-7-9(8)10(20)5-11(18)19-4-3-12(21)17(2,16(24)25-19)14(19)13(18)15(22)23/h3-4,9-14,20-21H,1,5-7H2,2H3,(H,22,23)
    • InChI-sleutel: XRIRDTGIFOWQDB-UHFFFAOYSA-N
    • LACHT: CC12C(O)C=CC3(C1C(C14CC(=C)C(C(CC31)O)C4)C(=O)O)OC2=O

Berekende eigenschappen

  • Exacte massa: 346.142
  • Monoisotopische massa: 346.142
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 1
  • Complexiteit: 757
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.3
  • Topologisch pooloppervlak: 104A^2

Experimentele eigenschappen

  • Dichtheid: 1.488
  • Kookpunt: 634.818°C at 760 mmHg
  • Vlampunt: 233.842°C
  • Brekindex: 1.658

(1S,2S,4aR,4bR,6S,7R,9aR,10S,10aR)-2,6-dihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Gerelateerde literatuur

Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.